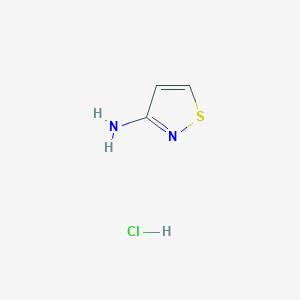

Isothiazol-3-amine hydrochloride

Descripción

Significance of Isothiazole (B42339) Scaffold in Chemical Research

The isothiazole scaffold is a five-membered aromatic heterocycle containing both nitrogen and sulfur atoms, which is widely utilized in organic synthesis and medicinal chemistry due to its distinct characteristics. rsc.org This structural motif is a vital building block for creating new materials with valuable electronic, mechanical, or biological properties. medwinpublishers.com The inherent stability and reactivity of the isothiazole ring have led to its incorporation into a variety of compounds with diverse applications.

In the realm of materials science, isothiazoles contribute to the development of novel molecular structures. medwinpublishers.com In medicinal chemistry, the isothiazole nucleus is present in numerous biologically active substances. thieme-connect.com For example, isothiazole derivatives have been investigated for their potential as antifungal agents, antipsychotic drugs (like ziprasidone and denotivir), antiviral agents, and antidiabetic agents. rsc.org The lipophilic nature of the sulfur atom combined with the arrangement within the five-membered ring is thought to contribute to the high activity of these compounds. rsc.org Furthermore, compounds containing the isothiazole ring have shown promise in treating Alzheimer's disease and acting as anti-inflammatory and anticonvulsant drugs. medwinpublishers.com The benzisothiazole scaffold, a fusion of a benzene and an isothiazole ring, is also found in a wide array of therapeutic agents with activities including antitumour, antimicrobial, and anti-inflammatory properties. nih.gov

Overview of Heterocyclic Amine Chemistry

Heterocyclic amines are organic compounds that feature at least one heterocyclic ring containing atoms of at least two different elements, and an amine group. wikipedia.org The nitrogen atom of the amine can be part of the ring system itself, as seen in pyridine (B92270), or it can be an exocyclic substituent. wikipedia.org These compounds are ubiquitous in nature and are fundamental to various biological processes; examples include vitamins like niacin (Vitamin B3) and the nucleobases that constitute DNA. wikipedia.org

The chemical behavior of heterocyclic amines is largely dictated by the nature of the heterocyclic ring and the position of the amine group. The basicity of these compounds, a key chemical property, is influenced by the hybridization of the nitrogen atom's lone pair of electrons. jove.com For instance, in an aromatic ring like pyridine, the nitrogen's lone pair is in an sp² hybrid orbital and is not part of the aromatic π system, making it available for protonation and rendering the compound basic. jove.com In contrast, the lone pair on the nitrogen in pyrrole is part of the aromatic sextet, and protonation would disrupt this stability, making it significantly less basic. pressbooks.pubpressbooks.pub The reactivity of the ring itself is also affected; the carbon atoms in pyrrole, for example, are more electron-rich and thus more susceptible to electrophilic attack than typical double-bond carbons. pressbooks.pub

Historical Context of Isothiazol-3-amine (B1281631) Hydrochloride in Chemical Synthesis

The isothiazole ring system, also known as 1,2-thiazole, was first successfully synthesized in 1956. medwinpublishers.comthieme-connect.de Following this discovery, extensive research into its chemical and physical properties began. medwinpublishers.com The development of synthetic methods for isothiazoles has progressed significantly since then, moving from initial complex procedures to more streamlined approaches using simpler, more accessible starting materials. medwinpublishers.comresearchgate.net

Early synthetic strategies often involved the ring-closure of β-iminothioamides. google.com For instance, a process for producing 5-amino-3-methylisothiazole involved the reaction of β-iminothiobutyramide with an oxidizing agent like chloramine (B81541), potassium persulfate, or hydrogen peroxide. google.com The synthesis of various isothiazole derivatives has been achieved through methods such as the cycloaddition of nitrile sulfides to alkynes. medwinpublishers.com Over the years, numerous reviews have documented the expanding knowledge of isothiazole chemistry and the synthesis of its derivatives. medwinpublishers.com Isothiazol-3-amine hydrochloride, as a specific derivative, has become a valuable precursor in various synthetic pathways. For example, 5-amino-3-methylisothiazole hydrochloride is noted as a commercially available starting material for creating more complex molecules. researchgate.netsigmaaldrich.com

Structure

2D Structure

Propiedades

IUPAC Name |

1,2-thiazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMHGHCLCVIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-86-1 | |

| Record name | 1,2-thiazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isothiazol 3 Amine Hydrochloride and Its Congeners

Direct Cyclization Approaches to the Isothiazole (B42339) Ring

Direct cyclization methods represent the most common and varied approaches to the isothiazole core. These strategies typically involve the formation of one or more key bonds on an acyclic precursor to construct the heterocyclic ring in a single synthetic sequence.

Cyclization of Amino-Substituted Precursors with Sulfur Sources

A foundational approach to isothiazole synthesis involves the cyclization of precursors already containing the requisite nitrogen atom, which then react with a sulfur source. A notable example is the synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketothioamides and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method proceeds under metal- and catalyst-free conditions through a sequential imine formation, cyclization, and aerial oxidation cascade, forming the C-N and S-N bonds in one pot. organic-chemistry.org

Another strategy utilizes the reaction of enaminoesters with elemental sulfur in the presence of fluorodibromoiamides/esters. organic-chemistry.org This three-component reaction proceeds via the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity for isothiazole synthesis. organic-chemistry.org

| Precursor Type | Reagents | Product Type | Reference |

| β-Ketothioamides | NH₄OAc, Air (O₂) | 3,5-Disubstituted isothiazoles | organic-chemistry.org |

| Enaminoesters | Fluorodibromoiamides/ester, Sulfur | Substituted isothiazoles | organic-chemistry.org |

Oxidative Cyclization of Thiomalonamide Derivatives

The oxidative cyclization of thiomalonamide derivatives and related compounds provides a direct route to aminoisothiazoles. A classic example is the synthesis of 5-amino-3-methylisothiazole, a process patented in 1959. google.com This method involves the ring-closure of β-iminothiobutyramide, a derivative of thiomalonamide, using an oxidizing agent. google.com The reaction can be performed with various oxidizing agents, including chloramine (B81541), potassium persulfate, or hydrogen peroxide, to effect the cyclization. google.com For instance, treating β-iminothiobutyramide with chloramine T trihydrate in an aqueous solution leads to the formation of 5-amino-3-methylisothiazole hydrochloride. google.com

| Precursor | Oxidizing Agent | Product | Reference |

| β-Iminothiobutyramide | Chloramine T trihydrate | 5-Amino-3-methylisothiazole hydrochloride | google.com |

| β-Iminothiobutyramide | Potassium persulphate | 5-Amino-3-methylisothiazole | google.com |

| β-Iminothiobutyramide | Hydrogen peroxide | 5-Amino-3-methylisothiazole | google.com |

Cyclocondensation of β-Thiosubstituted Propenamides

The cyclocondensation of propenamide derivatives bearing a sulfur substituent at the β-position is another effective strategy. For example, 3-aminobut-2-enethioamide (B14097670) can be dissolved in ethanol (B145695) with pyridine (B92270) and treated with iodine to induce oxidative cyclization. thieme-connect.de This reaction rapidly forms the isothiazole ring, yielding 3-methylisothiazol-5-amine. thieme-connect.de This approach highlights the use of an external oxidant to facilitate the formation of the crucial N-S bond from a thione precursor.

| Precursor | Reagents | Product | Yield | Reference |

| 3-Aminobut-2-enethioamide | Pyridine, I₂, EtOH | 3-Methylisothiazol-5-amine Hydrochloride | Not specified | thieme-connect.de |

Ring Contraction Reactions from Larger Heterocycles (e.g., 1,4-Thiazepines)

Isothiazole derivatives can also be synthesized through the ring contraction of larger sulfur- and nitrogen-containing heterocycles. Specifically, dihydro- and tetrahydro-1,4-thiazepines can undergo rearrangement to form isothiazolone (B3347624) derivatives. acs.org This transformation often proceeds under Pummerer-type conditions, which involve the reaction of a sulfoxide (B87167) with an activating agent like acetic anhydride, leading to a cascade that results in the smaller, more stable isothiazole ring system.

Indirect Synthesis via Ring Transformations

Isothiazoles can be prepared by the chemical transformation of other heterocyclic rings. These methods often involve the cleavage of the initial ring followed by recyclization of the resulting intermediate to form the isothiazole nucleus.

A prominent example is the conversion of isoxazoles into isothiazoles. thieme-connect.com This process was utilized in the synthesis of analogues of the cyclooxygenase inhibitor, where an isothiazole derivative was obtained from an isoxazole (B147169) precursor. thieme-connect.com The transformation involves the reductive opening of the isoxazole ring, typically with hydrogen over a Raney nickel catalyst, to generate an enamine ketone intermediate. thieme-connect.com Subsequent treatment of this intermediate with a sulfur source, such as phosphorus pentasulfide in the presence of an oxidant like chloranil, induces cyclization to the desired isothiazole. thieme-connect.com

Another significant ring transformation is the conversion of 1,2,3-dithiazoles into isothiazoles. researchgate.net For instance, the thermolysis of 4,4'-disubstituted-5,5'-bi(1,2,3-dithiazolylidenes) can afford 3,6-disubstituted isothiazolo[5,4-d]isothiazoles. researchgate.net This conversion can also be achieved under milder conditions using a nucleophile like tetraethylammonium (B1195904) iodide (Et₄NI), proceeding through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net

| Starting Heterocycle | Key Reagents | Intermediate | Product | Reference |

| Isoxazole | H₂, Raney Ni; then P₄S₁₀, Chloranil | Enamine ketone | Isothiazole | thieme-connect.com |

| 5,5'-Bi(1,2,3-dithiazolylidene) | Heat or Et₄NI | - | Isothiazolo[5,4-d]isothiazole | researchgate.net |

Catalytic and Electrocatalytic Synthetic Strategies

Modern synthetic chemistry has introduced powerful catalytic methods for isothiazole synthesis, offering high efficiency and selectivity.

Copper-Catalyzed Synthesis: A notable advance is the asymmetric synthesis of isothiazoles through copper catalysis. nih.gov This method involves the direct catalytic asymmetric conjugate addition of allyl cyanide to α,β-unsaturated thioamides. nih.gov The use of a chiral copper catalyst allows for the enantioselective formation of the isothiazole ring, a significant development for the synthesis of chiral, biologically active molecules. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the transannulation of 1,2,3-thiadiazoles with various nitriles to produce a wide range of isothiazoles. organic-chemistry.orgnih.gov This reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate. nih.gov This intermediate then reacts with the nitrile, acting as an umpolung 1,3-dipole equivalent, to construct the isothiazole ring. nih.gov This method is versatile, tolerating alkyl, aryl, and heteroaryl nitriles, and has been used to synthesize complex molecules like pentaoligomeric arylene compounds containing multiple isothiazole rings. nih.gov

| Catalyst System | Reaction Type | Precursors | Product | Reference |

| Copper (Cu) | Asymmetric Conjugate Addition | Allyl cyanide, α,β-Unsaturated thioamides | Chiral Isothiazoles | nih.gov |

| Rhodium (Rh) | Transannulation | 1,2,3-Thiadiazoles, Nitriles | Substituted Isothiazoles | organic-chemistry.orgnih.gov |

Transition Metal-Catalyzed Cyclization (e.g., Copper-Mediated N–S Bond Formation)

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including isothiazoles. nih.govrsc.org Copper-mediated reactions, in particular, have been effectively utilized for the crucial N–S bond formation, a key step in constructing the isothiazole core. capes.gov.br These methods often involve the intramolecular cyclization of appropriate precursors, where the copper catalyst facilitates the desired bond formation under relatively mild conditions. For instance, copper(I)-catalyzed tandem reactions of 2-iodobenzenamine with isothiocyanate have been shown to be an efficient route for the synthesis of 2-aminobenzothiazoles, a related class of compounds. capes.gov.br

The versatility of transition metal catalysis is further highlighted by the use of other metals like rhodium and palladium. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides access to a variety of isothiazoles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of isothiazole-containing structures. beilstein-journals.org These methods offer high efficiency and can be applied to the synthesis of complex molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Isothiazole Synthesis

| Catalyst | Starting Materials | Product Type | Reference |

| Copper(I) | 2-Iodobenzenamine, Isothiocyanate | 2-Aminobenzothiazole | capes.gov.br |

| Rhodium | 1,2,3-Thiadiazoles, Nitriles | Substituted Isothiazoles | organic-chemistry.org |

| Palladium | Aryl Halides, Thiols | Aryl Thioethers (precursors) | capes.gov.br |

| Copper | Hydrazides, Arylacetic Acids | 2,5-Disubstituted 1,3,4-Oxadiazoles | nih.gov |

Metal-Free Oxidative Cyclization Methods

In the quest for more sustainable and cost-effective synthetic routes, metal-free oxidative cyclization methods have emerged as a valuable alternative. thieme-connect.comnih.gov These reactions typically employ readily available and environmentally benign oxidizing agents to facilitate the formation of the isothiazole ring. Common oxidants include iodine and bromine, which can effectively promote the cyclization of precursors like 3-aminopropenethiones. thieme-connect.com

One notable advantage of these methods is the potential for solvent-free conditions, further enhancing their green credentials. For example, the use of chromium trioxide supported on silica (B1680970) gel has been demonstrated for the oxidative cyclization of 3-aminopropenethiones, with reactions proceeding efficiently at room temperature or under microwave irradiation. thieme-connect.com Additionally, a [4+1] annulation strategy using β-ketodithioesters or β-ketothioamides with ammonium acetate under metal-free conditions provides a carbon-economic pathway to 3,5-disubstituted isothiazoles through a sequential imine formation/cyclization/aerial oxidation cascade. organic-chemistry.org

Electrochemical Dehydrogenative Cyclization Protocols

Electrosynthesis has gained traction as a powerful and green tool in modern organic synthesis, and its application to the formation of isothiazole and related heterocyclic rings is a growing area of research. researchgate.netresearchgate.net Electrochemical dehydrogenative cyclization offers a unique approach to intramolecular bond formation by avoiding the need for chemical oxidants. researchgate.net This method involves the direct removal of hydrogen atoms from the substrate at an electrode surface, leading to the desired cyclized product. rsc.org

For instance, the electrochemical intramolecular dehydrogenative cyclization of 2-mercaptobenzamides has been successfully employed for the synthesis of benzo[d]isothiazol-3(2H)-ones. researchgate.net This technique has also been applied to the synthesis of other heterocycles, such as isoxazolines and pyrazolines, demonstrating its broad applicability. rsc.org The scalability of electrochemical methods, with successful gram-scale synthesis demonstrated in both batch and continuous-flow setups, further underscores their practical utility. rsc.org

C–H Functionalization Approaches for Ring Construction

Direct C–H functionalization has revolutionized synthetic chemistry by offering a more atom-economical and efficient way to construct complex molecules. acs.org This strategy avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and waste generation. In the context of isothiazole synthesis, C–H functionalization can be employed for the direct construction of the heterocyclic ring.

While specific examples for Isothiazol-3-amine (B1281631) hydrochloride are emerging, the broader application of this methodology to related heterocycles is well-documented. For instance, Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines has been developed for the synthesis of isoquinolines. researchgate.net The development of novel directing groups, such as the 1,2,3-thiadiazole (B1210528) moiety, has expanded the scope of C–H functionalization to include amidation and alkynylation. acs.org These advancements highlight the potential for developing direct C–H functionalization routes to isothiazole congeners.

Multi-Component Reactions in Isothiazole Synthesis

Multi-component reactions (MCRs) are highly convergent synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion. researchgate.net MCRs are particularly attractive for the synthesis of heterocyclic libraries for drug discovery. eurekaselect.comnih.gov

Several MCRs have been developed for the synthesis of isothiazoles and their derivatives. A notable example is a three-component strategy for the synthesis of thiazoles and isothiazoles from enaminoesters, fluorodibromoamides/esters, and sulfur. organic-chemistry.orgacs.org This reaction proceeds with high selectivity and involves the formation of new C–S, C–N, and N–S bonds. acs.org Another approach involves the transition metal-free three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide to access diverse isothiazoles. researchgate.net These MCRs offer operational simplicity and access to a wide range of substituted isothiazoles. organic-chemistry.org

Table 2: Comparison of Multi-Component Reactions for Isothiazole/Thiazole (B1198619) Synthesis

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Enaminoesters, Fluorodibromoamides/Esters, Sulfur | - | Thiazoles/Isothiazoles | High selectivity, formation of multiple new bonds | organic-chemistry.orgacs.org |

| Alkynones, Potassium Ethylxanthate, Ammonium Iodide | Transition metal-free | Substituted Isothiazoles | Functionalization potential, sequential cascade reaction | researchgate.net |

| Aldehydes, Benzoylisothiocyanate, Alkyl Bromides | KF/Clinoptilolite NPs, Water, 100°C | Thiazole derivatives | Good to excellent yields, short reaction time | eurekaselect.comnih.govbenthamdirect.com |

| Oxo components, Primary amines, Thiocarboxylic acids, Isocyanide | - | 2,4-Disubstituted thiazoles | One-pot, one-step reaction | researchgate.net |

Green Chemistry Principles in Isothiazol-3-amine Hydrochloride Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical industry to minimize environmental impact. jddhs.comnih.gov These principles include the use of safer solvents, renewable feedstocks, energy-efficient processes, and waste reduction. jddhs.comnih.gov In the synthesis of this compound and its congeners, several strategies align with these principles.

The use of water as a solvent is a key aspect of green chemistry. eurekaselect.com Several synthetic methods for thiazole derivatives have been developed in aqueous media, often with the aid of catalysts like KF/Clinoptilolite nanoparticles. eurekaselect.comnih.govbenthamdirect.com The use of microwave irradiation and ultrasound can also contribute to greener syntheses by reducing reaction times and energy consumption. thieme-connect.comnih.gov Furthermore, the development of catalyst- and additive-free reactions, such as the [3+3] cyclization–aromatization of β,γ-dioxobutanoate with amines, represents a significant step towards more sustainable chemical processes. rsc.org The use of bio-based solvents like Cyrene™ is also being explored as a safer alternative to traditional dipolar aprotic solvents. rsc.org

Substrate Scope and Functional Group Tolerance in Synthetic Routes

The utility of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. acs.orgresearchgate.net A broad substrate scope allows for the synthesis of a diverse range of derivatives, which is crucial for structure-activity relationship studies in drug discovery. nih.gov Modern synthetic methods for isothiazoles are often designed to be compatible with a wide array of functional groups.

For example, transition metal-catalyzed reactions often exhibit excellent functional group tolerance. nih.gov Similarly, metal-free methods have been shown to be compatible with various substituents. thieme-connect.com The dearomative cycloaddition of thiophenes, for instance, tolerates methoxy, silyl, chloro, amide, cyano, and trifluoromethyl groups. acs.orgacs.org Multi-component reactions also generally display good functional group tolerance, allowing for the one-pot synthesis of complex molecules with diverse functionalities. researchgate.net The ability to perform late-stage functionalization on complex drug molecules without affecting sensitive groups is a testament to the high degree of compatibility of many modern synthetic methods. rsc.org

Chemical Reactivity and Mechanistic Investigations of Isothiazol 3 Amine Hydrochloride

Ring System Reactivity and Functionalization

The isothiazole (B42339) ring is an aromatic system, which influences its chemical reactivity. thieme-connect.commedwinpublishers.com The presence of nitrogen and sulfur heteroatoms, along with the amine group in Isothiazol-3-amine (B1281631) hydrochloride, dictates the outcomes of various chemical transformations.

The isothiazole ring exhibits a defined pattern of reactivity towards electrophilic and nucleophilic reagents. thieme-connect.com Position 4 is the preferred site for electrophilic attack, while positions 3 and 5 are more susceptible to nucleophilic substitution. thieme-connect.comthieme-connect.com Notably, position 5 is generally more reactive in nucleophilic substitution reactions than position 3. thieme-connect.comthieme-connect.com

Halogenated isothiazoles, particularly those with chlorine atoms at positions 4 and 5 and an electron-withdrawing group at position 3, are valuable synthetic intermediates due to their high reactivity in nucleophilic substitution reactions. thieme-connect.com This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of polyfunctional isothiazoles. thieme-connect.com

| Position on Ring | Type of Reaction Favored | Notes |

|---|---|---|

| Position 3 | Nucleophilic Substitution | Less reactive than position 5. thieme-connect.com |

| Position 4 | Electrophilic Substitution | Preferred site for attack by electrophiles. thieme-connect.com |

| Position 5 | Nucleophilic Substitution | More reactive than position 3. thieme-connect.com |

The isothiazole ring can undergo both oxidation and reduction reactions. Oxidation of 4,5-disubstituted isothiazoles with reagents like hydrogen peroxide can lead to the formation of the corresponding isothiazol-3(2H)-one 1,1-dioxides. researchgate.net A mild method for the synthesis of 3-amino-substituted isothiazole sulfoxides involves the oxidation of 3-aminoisothiazoles using arylsulfonyloxaziridines, with only minor formation of the dioxide. thieme-connect.com

Reduction of the isothiazole ring can also be achieved. For instance, the electroreduction of elemental sulfur can be utilized in the synthesis of di(isothiazolyl) sulfide (B99878). researchgate.net

The amine group at the 3-position of Isothiazol-3-amine hydrochloride is a key site for derivatization, allowing for the synthesis of a wide array of functionalized isothiazole compounds. This amino group can undergo various transformations common to primary amines. For example, it can be converted into amides, ureas, and other derivatives. nih.gov

The derivatization of the 2-amino group of aminothiazoles into substituted ureido functionalities has been shown to enhance biological activity in certain contexts. nih.gov Furthermore, the amine group can be involved in cyclization reactions to form fused heterocyclic systems. For example, 5-acetylamino-3-methyl-4-nitroisothiazole, which can be derived from 5-amino-3-methylisothiazole hydrochloride, is a precursor for the synthesis of 3-substituted 4,5-diaminoisothiazoles. researchgate.net

Reaction Mechanisms and Pathways Elucidation

Understanding the mechanisms of reactions involving the isothiazole ring is crucial for the rational design of synthetic routes to new derivatives.

One of the significant pathways for the formation of the isothiazole ring is through intramolecular oxidative dehydrogenative cyclization. researchgate.netresearchgate.net This process typically involves the formation of an S-N bond within a suitable precursor molecule. A classic example is the oxidative cyclization of substituted 3-aminopropenethiones using an oxidizing agent like iodine or bromine. thieme-connect.com

Solvent-free oxidative cyclization of 3-aminopropenethiones has also been demonstrated using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com Another approach involves the (4+1) annulation of β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) under metal-free conditions, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com

Various reactive intermediates play a crucial role in the synthesis and transformation of isothiazoles. For instance, the synthesis of certain isothiazole derivatives can proceed through radical intermediates. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

The investigation into the kinetics and thermodynamics of transformations involving isothiazole derivatives provides crucial insights into reaction mechanisms and the stability of intermediates. While specific studies on this compound are not extensively documented in readily available literature, kinetic analyses of related isothiazole and benzothiazole (B30560) compounds offer a foundational understanding of the factors governing their reactivity.

A study on the ring transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methylisothiuronium bromide revealed that the reaction is subject to general base, general acid, and hydroxide-ion catalysis. nih.gov The rate-limiting step was identified as the removal of a proton from a tetrahedral intermediate. nih.gov From the kinetic data, the pKa for the isothiuronium (B1672626) bromide was determined to be approximately 8.75 to 8.90. nih.gov Furthermore, the Brønsted coefficient (β) was observed to decrease from about 0.7 to nearly zero as the pKa of the acid buffer component increased, indicating a change in the transition state structure. nih.gov

In another example, kinetic studies on the ring-opening reaction of 6-nitrobenzothiazole (B29876) with methoxide (B1231860) ions in a dimethyl sulfoxide-methanol (DMSO-MeOH) mixture demonstrated that the dipolar aprotic solvent (DMSO) enhances the equilibrium constant for the formation of a Meisenheimer-like adduct. rsc.org However, the equilibrium constant for the subsequent conversion to the ring-opened product was lowered in the same solvent mixture. rsc.org This highlights the complex interplay of solvent effects on different steps of the reaction pathway.

These studies underscore the importance of pH, buffer composition, and solvent polarity in dictating the rates and equilibria of isothiazole transformations. The determination of rate laws, pKa values, and Brønsted coefficients provides a quantitative framework for understanding reaction mechanisms and optimizing reaction conditions.

Solvent and Additive Effects on Reactivity

The reactivity of isothiazole derivatives, including this compound, is significantly influenced by the choice of solvent and the presence of additives. These factors can affect reaction rates, yields, and even the course of a reaction by altering the solubility of reactants, stabilizing transition states, and modulating the activity of catalysts or reagents.

The synthesis of isothiazoles often demonstrates a strong dependence on the solvent and the nature of the base used. For instance, in the synthesis of a particular isothiazole derivative, employing N-ethyldiisopropylamine or triethylamine (B128534) individually as the base resulted in a modest yield of no more than 18%. thieme-connect.com However, a sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine dramatically increased the yield to 90%. thieme-connect.com This synergistic effect of additives highlights their crucial role in optimizing reaction outcomes.

Solvent-free conditions have also been explored as an environmentally benign approach. The oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be effectively carried out using chromium trioxide supported on silica gel without a solvent. thieme-connect.com Notably, the yields were comparable whether the reaction was conducted at room temperature for several hours or under microwave irradiation for a few minutes, showcasing the efficiency of this solvent-free method. thieme-connect.com

In the context of nucleophilic substitution, the reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines in dimethylformamide (DMF) led to the selective replacement of the 5-chloro atom, affording 5-amino-substituted isothiazoles in high yields (81–96%). researchgate.net The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack by solvating the cation while leaving the nucleophile relatively free to react.

The following table summarizes the effect of different solvents and additives on various isothiazole reactions:

| Reaction | Solvent/Additive | Effect | Reference |

| Isothiazole Synthesis | Sequential addition of DABCO and triethylamine | Increased yield from <18% to 90% | thieme-connect.com |

| Oxidative Cyclization | Solvent-free, SiO2-supported CrO3 | Efficient reaction at room temperature or with microwave irradiation | thieme-connect.com |

| Nucleophilic Substitution | Dimethylformamide (DMF) | High yields (81-96%) of 5-amino-substituted isothiazoles | researchgate.net |

| Ring Opening of 6-nitrobenzothiazole | DMSO-MeOH mixture | Favors the ring-opening process | rsc.org |

Derivatization Strategies for Expanding Chemical Space

The isothiazole scaffold, and specifically Isothiazol-3-amine, serves as a valuable building block for the synthesis of a diverse range of functionalized molecules. Derivatization strategies are key to expanding the chemical space and exploring the structure-activity relationships of isothiazole-containing compounds for various applications.

Synthesis of Substituted Isothiazol-3-amines

The synthesis of substituted isothiazol-3-amines can be achieved through various synthetic routes, often involving the construction of the isothiazole ring with the desired substituents already in place or by modification of a pre-existing isothiazole core.

One general approach involves the trichloroacetic acid-mediated ring closure of N-substituted (Z)-3-(benzylsulfinyl)propenamides to yield N-substituted isothiazol-3(2H)-ones. rsc.org While this method produces isothiazolones, these can be precursors to other substituted isothiazole derivatives.

A more direct route to substituted isothiazoles is the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate under metal-free conditions. thieme-connect.com This [4+1] annulation proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to afford 3,5-disubstituted or annulated isothiazoles. thieme-connect.com

Furthermore, patents describe the synthesis of 3-aminobenzo[d]isothiazole derivatives from benzamidine (B55565) compounds and elemental sulfur under the action of a base in an air atmosphere, avoiding the need for a metal catalyst. google.com

The following table provides examples of synthetic methods for substituted isothiazoles:

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| N-substituted (Z)-3-(benzylsulfinyl)propenamides | Trichloroacetic acid | N-substituted isothiazol-3(2H)-ones | rsc.org |

| β-Ketodithioesters/β-ketothioamides | NH4OAc, air | 3,5-Disubstituted/annulated isothiazoles | thieme-connect.com |

| Benzamidine compounds, elemental sulfur | Base, air | 3-Aminobenzo[d]isothiazole derivatives | google.com |

Reactions with Carbon, Oxygen, and Nitrogen Nucleophiles

The amino group of isothiazol-3-amine and the isothiazole ring itself can react with a variety of nucleophiles, leading to a wide array of derivatives. The reactivity is often dictated by the specific reaction conditions and the nature of the substituents on the isothiazole ring.

Isothiazolium salts are particularly susceptible to attack by amines and hydrazines. thieme-connect.de However, these reactions often result in ring-opening to form 3-aminoalk-2-ene-1-thiones rather than simple substitution products. thieme-connect.de

In contrast, halogenated isothiazoles readily undergo nucleophilic substitution. For example, 4,5-dichloro-3-trichloromethylisothiazole reacts selectively with heterocyclic amines such as piperidine, morpholine, and pyrrolidine (B122466) in DMF. The nucleophile preferentially attacks the C-5 position, leading to the displacement of the chlorine atom and the formation of the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields. researchgate.net

The exocyclic amino group of isothiazol-3-amine can also be functionalized. For instance, acylation of 4-chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole with acetyl chloride results in the formation of the corresponding N-acetylated product. researchgate.net Furthermore, alkylation of isothiazole derivatives can occur at the ring nitrogen or at exocyclic functional groups, depending on the substrate and reagents. For example, isothiazol-3-ols can be both O- and N-methylated with diazomethane. thieme-connect.de

Cross-Coupling Reactions and Side-Chain Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isothiazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.

The Suzuki-Miyaura coupling is a widely used method for the arylation of halo-substituted isothiazoles. For instance, 3,4-dibromoisothiazole amides can undergo Suzuki cross-coupling with boronic acid pinacol (B44631) esters to introduce aryl groups onto the isothiazole ring. thieme-connect.com Similarly, the Suzuki coupling has been successfully applied to the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (B93375) and various aryl boronic acids or their pinacol esters. nih.gov

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another valuable tool for isothiazole functionalization. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups, which can be further elaborated.

These cross-coupling reactions typically employ a palladium catalyst, a base, and a suitable solvent. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity. snnu.edu.cn

The following table summarizes representative cross-coupling reactions involving isothiazole derivatives:

| Reaction Type | Isothiazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

| Suzuki Coupling | 3,4-Dibromoisothiazole amide | Boronic acid pinacol ester | Palladium catalyst | Aryl-substituted isothiazole | thieme-connect.com |

| Suzuki Coupling | 2-Amino-6-bromobenzothiazole | Aryl boronic acid/ester | Pd(PPh3)4, base | 2-Amino-6-arylbenzothiazole | nih.gov |

These derivatization strategies underscore the versatility of this compound as a synthon for the creation of a broad spectrum of novel molecules with potential applications in various fields of chemistry.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within Isothiazol-3-amine (B1281631) hydrochloride are key to understanding its stability and reactivity. Theoretical calculations offer a window into these properties.

Ab initio quantum chemistry methods, which are based on first principles without experimental data, are fundamental in predicting the molecular geometries and energetics of heterocyclic compounds. For molecules like isothiazole (B42339) derivatives that contain electronegative elements, achieving high accuracy in geometries and physical properties often requires computationally expensive ab initio electron correlation methods. researchgate.net These calculations solve the Schrödinger equation to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the molecule's total energy. This information is crucial for understanding the compound's stability and conformational preferences.

Density Functional Theory (DFT) has emerged as a cost-effective and reliable alternative to traditional ab initio methods for studying the electronic properties of isothiazole derivatives. researchgate.net DFT calculations focus on the electron density rather than the full many-electron wavefunction, making it suitable for relatively large molecules. researchgate.net Studies on related isothiazole systems utilize DFT to calculate key electronic descriptors. researchgate.netresearchgate.net

These descriptors provide a quantitative measure of the molecule's electronic behavior. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.

Table 1: Calculated Electronic Properties of a Related Isothiazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | Value not available in search results |

| LUMO Energy | Value not available in search results |

| HOMO-LUMO Gap | Value not available in search results |

| Ionization Potential | Value not available in search results |

| Electron Affinity | Value not available in search results |

DFT calculations are also employed to determine the distribution of electronic charge across the molecule and to generate Electrostatic Potential (ESP) maps. researchgate.net The analysis of net charges on each atom helps in identifying nucleophilic and electrophilic centers within the molecule. researchgate.net For Isothiazol-3-amine hydrochloride, the protonated amine group (NH3+) would be a primary site of positive electrostatic potential, making it an electron-accepting (electrophilic) region. Conversely, the sulfur and nitrogen atoms of the isothiazole ring are expected to have a higher electron density, representing electron-donating (nucleophilic) regions.

ESP maps visualize these charge distributions, providing a clear picture of how the molecule will interact with other polar molecules or ions.

Molecular Interactions and Intermolecular Forces

The way molecules of this compound interact with each other in the solid state is dictated by intermolecular forces, with hydrogen bonding playing a dominant role.

In its crystalline form, this compound is expected to form extensive hydrogen bonding networks. The protonated aminothiazolium cation provides strong hydrogen bond donors (N-H), while the chloride anion (Cl-) acts as a primary hydrogen bond acceptor. nih.govresearchgate.net Additionally, the nitrogen atom in the isothiazole ring can also participate as a hydrogen bond acceptor.

Crystal structure analyses of similar compounds, such as aminothiazolium salts, reveal that these interactions are the primary force governing the crystal packing. nih.govresearchgate.net Molecules are often linked into dimers or infinite chains and sheets through a series of N—H⋯Cl or N—H⋯O (if water is present) hydrogen bonds. nih.govresearchgate.net These networks are crucial in determining the compound's physical properties, including melting point and solubility. mdpi.com

Table 2: Representative Hydrogen Bond Geometries in a Related Aminothiazolium Crystal

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H | H | O | 0.83 | 1.94 | 2.755 | 164 |

| N-H | H | O | 0.86 | 1.84 | 2.695 | 173 |

| O-H | H | O | 0.84 | 1.91 | 2.737 | 166 |

(Source: Adapted from data on Tris(2-amino-1,3-thiazolium) hydrogen sulfate (B86663) sulfate monohydrate, which illustrates typical hydrogen bond parameters in related structures. researchgate.net)

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can model the step-by-step mechanism of chemical reactions involving isothiazole derivatives. This involves calculating the energy of the system as the reactants transform into products, identifying the transition state—the highest energy point along the reaction coordinate.

For similar heterocyclic systems like pyrazole (B372694) derivatives, calculations have determined the activation energy for processes such as tautomerism. researchgate.net Reaction pathway modeling for isothiazoles could be used to investigate their synthesis, degradation, or metabolic pathways. By calculating the energy barriers (activation energies) for different potential reactions, researchers can predict the most likely chemical transformations the molecule will undergo, providing critical information for synthesis optimization and stability assessment. researchgate.net

Conformational Analysis and Tautomerism Studies

Theoretical and computational chemistry offers profound insights into the structural and energetic properties of molecules like this compound. These studies are crucial for understanding the molecule's behavior, reactivity, and potential interactions. This section delves into the conformational analysis and tautomerism of isothiazol-3-amine, drawing upon computational findings from related heterocyclic systems to infer the likely characteristics of the hydrochloride salt.

Conformational Analysis

Conformational analysis of heterocyclic compounds involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For the isothiazole ring system, which is largely planar, the primary focus of conformational analysis is on the orientation of the exocyclic amino group relative to the ring.

Due to the presence of a lone pair on the exocyclic nitrogen atom and its potential for interaction with the heterocyclic ring, different rotational isomers (conformers) can exist. The rotation around the C3-N bond (the bond connecting the amino group to the isothiazole ring) is a key conformational variable.

Tautomerism Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For Isothiazol-3-amine, the primary tautomeric equilibrium to consider is between the amino and imino forms.

Amino Tautomer: This is the form where the nitrogen is an exocyclic amino group (-NH2).

Imino Tautomer: This form involves a proton shift from the exocyclic nitrogen to the ring nitrogen, resulting in an endocyclic double bond and an exocyclic imino group (=NH).

Numerous theoretical and experimental studies on analogous 2-aminothiazole (B372263) systems have consistently shown that the amino tautomer is the predominant and more stable form . researchgate.net For instance, DFT calculations, along with spectroscopic analyses like Raman and NMR spectroscopy, have confirmed the preference for the amino configuration in various environments. researchgate.net This preference is generally attributed to the aromatic character of the thiazole (B1198619) ring in the amino form, which would be disrupted in the imino tautomer.

In the case of this compound, the protonation of the molecule adds another layer to the tautomeric considerations. Protonation is most likely to occur at the most basic nitrogen atom. Based on the electronic distribution in the isothiazole ring, the ring nitrogen is generally considered more basic than the exocyclic amino nitrogen. Therefore, the proton from HCl would preferentially bind to the ring nitrogen. This protonation would further stabilize the amino form by preventing the tautomeric shift of a proton from the exocyclic amino group to the ring nitrogen.

Theoretical studies on related heterocyclic systems like isoxazolones have also utilized DFT methods to explore tautomeric equilibria. nih.gov These studies often calculate the relative energies of different tautomers in the gas phase and in solution to understand the influence of the environment on tautomeric preference. nih.govresearchgate.net Similar computational approaches would be invaluable for a precise quantitative analysis of the tautomeric equilibrium in this compound.

Table of Tautomeric Forms

| Tautomeric Form | Structure | Stability |

| Amino Tautomer | Isothiazol-3-amine | Predominant and more stable form, stabilized by the aromaticity of the isothiazole ring. |

| Imino Tautomer | Isothiazol-3(2H)-imine | Less stable due to the disruption of ring aromaticity. |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the solid-state structure of Isothiazol-3-amine (B1281631) hydrochloride. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's three-dimensional architecture. For related isothiazole (B42339) derivatives, crystallographic studies have been crucial in confirming their molecular structures. For instance, the crystal structure of 5-amino-3-methylisothiazole hydrochloride has been determined, revealing the arrangement of the isothiazole ring, the amino group, and the hydrochloride salt in the crystal lattice. nih.govgoogle.com These studies confirm the planar nature of the isothiazole ring and provide detailed information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of Isothiazol-3-amine hydrochloride in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial relationships between atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net In the ¹H NMR spectrum of isothiazole, characteristic signals appear for the protons on the heterocyclic ring. chemicalbook.com For this compound, the protons on the isothiazole ring would exhibit distinct chemical shifts and coupling patterns. The amino group protons would also be observable, and their chemical shift could be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.netrsc.org The chemical shifts of the carbon atoms in the isothiazole ring are characteristic of their electronic environment. spectrabase.com The carbon atom attached to the amino group and the other ring carbons would resonate at distinct frequencies, confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Isothiazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H (ring) | 7.0 - 9.0 | Doublet, Doublet of doublets | J ≈ 1.5 - 5.0 |

| ¹³C (ring) | 110 - 160 | - | - |

Note: Specific chemical shifts and coupling constants for this compound would require experimental determination.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing detailed atomic connectivity and stereochemical relationships. youtube.comscribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the isothiazole ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH group in the isothiazole ring would produce a cross-peak in the HSQC spectrum.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) : While less common due to its low sensitivity, the INADEQUATE experiment can provide direct carbon-carbon connectivity information, offering unambiguous confirmation of the carbon skeleton.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound in solution. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Molecular Vibrations and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations and the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.net Key expected vibrations include N-H stretching from the amino group (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching from the isothiazole ring (around 1500-1650 cm⁻¹), and C-S stretching vibrations. nasa.gov The presence of the hydrochloride salt may also influence the N-H bending vibrations.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The isothiazole ring, being a key structural feature, would have characteristic Raman scattering peaks. Raman is often particularly sensitive to symmetric vibrations and can be useful for studying the skeletal vibrations of the heterocyclic ring.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Isothiazole Ring (C=N, C=C) | Stretching | 1500 - 1650 |

| Isothiazole Ring (C-S) | Stretching | 600 - 800 |

Mass Spectrometry (e.g., GC-MS) for Product Identification and Mechanistic Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in a mixture. researchgate.netnih.govresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the mass of the free base, isothiazol-3-amine. The fragmentation pattern provides valuable structural information. thieme-connect.de For isothiazoles, typical fragmentation pathways involve the cleavage of the heterocyclic ring. researchgate.net The loss of small, stable molecules like hydrogen cyanide (HCN) or the cleavage of the sulfur-nitrogen bond are common fragmentation patterns observed in the mass spectra of isothiazole derivatives. thieme-connect.de The detection of fragment ions corresponding to the isothiazole ring and the amino group would further confirm the structure of the molecule. This technique is also invaluable for identifying reaction byproducts and detecting transient intermediates in synthetic pathways. nih.govnih.gov

Applications in Advanced Chemical Sciences

Isothiazol-3-amine (B1281631) Hydrochloride as a Building Block in Heterocycle Synthesis

Isothiazol-3-amine hydrochloride serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its reactive amine group and the isothiazole (B42339) core allow for diverse chemical modifications, leading to the construction of more complex molecular architectures. The isothiazole ring itself is an aromatic system, and its derivatives are known to exhibit a range of biological activities. thieme-connect.denih.gov

One of the key applications of this compound is in the synthesis of fused heterocyclic systems. For instance, it is a precursor in the creation of isothiazolo[5,4-b]pyridin-3-amine, a bicyclic compound with a fused isothiazole and pyridine (B92270) ring. This scaffold is of particular interest in medicinal chemistry. The synthesis of such compounds often involves multi-step reaction sequences, where the initial isothiazole structure is elaborated through various chemical transformations. frontiersin.org

Furthermore, the amino group of this compound can be readily functionalized. For example, it can undergo acylation reactions to form amides, which can then be used in subsequent cyclization reactions to build new heterocyclic rings. This versatility makes it a valuable synthon for combinatorial chemistry and the generation of compound libraries for screening purposes. The development of efficient synthetic protocols, including those utilizing polymer-supported reagents, has further expanded the utility of isothiazole derivatives in creating diverse molecular structures. rsc.org

Role in Catalysis and Ligand Design

The isothiazole moiety, present in this compound, has been investigated for its potential in catalysis and as a component of ligands for metal complexes. thieme-connect.com The nitrogen and sulfur atoms within the isothiazole ring can act as coordination sites for metal ions, making isothiazole derivatives attractive candidates for ligand design. thieme-connect.com

Synthesis of Metal-Complex Ligands

Isothiazole-containing compounds can be used to synthesize ligands for transition metal complexes. thieme-connect.comnih.gov These ligands can chelate to metal centers through the nitrogen and sulfur atoms of the isothiazole ring, as well as other donor atoms introduced through functionalization of the core structure. nih.govresearchgate.net The resulting metal complexes can exhibit interesting catalytic properties and have been explored for various applications. thieme-connect.com

For example, Schiff base ligands derived from aminothiazoles have been synthesized and complexed with various transition metals like copper, cobalt, nickel, and zinc. researchgate.netijper.org The coordination geometry of these complexes can vary depending on the metal ion and the specific ligand structure. nih.govijper.org The electronic properties of the isothiazole ring can influence the stability and reactivity of the corresponding metal complexes. nih.gov

Performance in Cross-Coupling Reactions

Palladium complexes bearing isothiazole-based ligands have shown promise as catalysts in cross-coupling reactions, a fundamental transformation in organic synthesis. thieme-connect.comresearchgate.net These reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. researchgate.netnih.gov The efficiency and selectivity of these catalytic systems can be tuned by modifying the structure of the isothiazole ligand. thieme-connect.comrsc.org

Research has demonstrated that palladium(II) catalysts with phenylthiazole ligands can effectively catalyze Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net The development of new isothiazole-based ligands is an active area of research, with the aim of creating more robust and efficient catalysts for a variety of cross-coupling transformations. thieme-connect.comrsc.org

Precursor in the Development of Functional Materials

The unique electronic and optical properties of the isothiazole ring make its derivatives, including those synthesized from this compound, promising precursors for the development of functional materials. These materials can have applications in electronics and optics.

The ability to introduce various functional groups onto the isothiazole scaffold allows for the fine-tuning of the material's properties. nih.gov For instance, the incorporation of isothiazole units into polymer chains or the creation of self-assembling monolayers containing isothiazole derivatives could lead to materials with specific conductivity, luminescence, or non-linear optical properties. nih.gov The synthesis of such materials often leverages the same synthetic strategies used to create complex heterocyclic compounds, highlighting the versatility of isothiazole-based building blocks.

Design and Synthesis of Chemical Probes for Research (non-biological)

Isothiazole derivatives are also being explored for the design and synthesis of chemical probes for non-biological research applications. acs.org These probes can be designed to detect specific analytes or to study chemical processes. The isothiazole core can serve as a scaffold for attaching reporter groups, such as fluorophores, and binding sites for the target analyte. nih.gov

For example, the excited-state properties of some heterocycles, including thiazoles, are being investigated for their potential use in photochemistry and sensing. acs.org By modifying the substitution pattern on the isothiazole ring, it is possible to tune the photophysical properties of the molecule, which is a key aspect in the design of fluorescent probes. acs.org The development of data-driven screening strategies is accelerating the discovery of new heteroarene-based probes with desired functionalities. acs.org

Future Research Directions and Perspectives in Isothiazol 3 Amine Hydrochloride Chemistry

Emerging Synthetic Paradigms

The synthesis of isothiazole (B42339) derivatives is a dynamic area of research, with several new paradigms emerging to improve efficiency, substrate scope, and environmental footprint. thieme-connect.commedwinpublishers.com

One promising approach involves (4+1) annulation , which is a carbon-economic strategy. thieme-connect.com This method utilizes a sequential imine formation, cyclization, and aerial oxidation cascade to construct the isothiazole ring. thieme-connect.com For example, β-ketodithioesters or β-ketothioamides can react with ammonium (B1175870) acetate (B1210297) under metal-free conditions to yield 3,5-disubstituted or annulated isothiazoles. thieme-connect.com

Another innovative strategy is the (3+2)-heterocyclization . thieme-connect.com This approach involves the reaction of two compounds that provide diatomic and triatomic fragments to form the isothiazole ring. thieme-connect.com A notable example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) in dimethylformamide to produce 4-arylisothiazoles. thieme-connect.com

Metal-free synthesis is gaining traction as a more sustainable alternative. One such method involves the reaction of 2-fluoro-benzonitrile derivatives with sodium sulfide (B99878) in a nucleophilic aromatic substitution, followed by cyclization to form benzo[d]isothiazol-3-amines. arkat-usa.org Additionally, a one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has been developed, operating at elevated temperatures. arkat-usa.org

The use of novel catalysts and reagents is also a significant area of development. For instance, a copper(I)-catalyzed cascade reaction has been pioneered for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur (S₈) or potassium thiocyanate (KSCN). nih.gov The reactivity of the 2-halobenzamides follows the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. nih.gov More recently, electrochemical methods have been employed for the dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones, using constant-current electrolysis in an undivided cell. nih.gov

| Synthetic Paradigm | Key Features | Example Reaction | Reference |

| (4+1) Annulation | Carbon-economic, metal-free, one-pot reaction | β-ketodithioesters + NH₄OAc → 3,5-disubstituted isothiazoles | thieme-connect.com |

| (3+2) Heterocyclization | Formation from diatomic and triatomic fragments | α,β-unsaturated aldehydes + (NH₄)SCN → 4-arylisothiazoles | thieme-connect.com |

| Metal-Free Synthesis | Avoids metal catalysts, often uses elemental sulfur | 2-fluoro-benzonitrile + Na₂S → benzo[d]isothiazol-3-amines | arkat-usa.org |

| Novel Catalysis | Employs transition metal catalysts or electrochemistry | 2-halobenzamides + S₈ (Cu(I) catalyst) → benzo[d]isothiazol-3(2H)-ones | nih.gov |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational and experimental techniques are being increasingly applied to elucidate the intricate pathways of isothiazole formation.

Computational studies , particularly using Density Functional Theory (DFT), are providing valuable insights into reaction energetics and transition state geometries. nih.gov For example, DFT calculations can be used to model the molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps of isothiazole derivatives, which helps in predicting their reactivity. Such studies have been employed to understand the relative reaction rates of thiiranes with amines, rationalizing the interplay of steric and polarizability effects. nih.gov

Spectroscopic techniques play a vital role in identifying reaction intermediates and products, thereby helping to piece together the reaction mechanism. Techniques such as ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy are routinely used to confirm the structures of synthesized compounds. High-resolution mass spectrometry (LC-MS or MALDI-TOF) is also essential for verifying molecular weights and fragmentation patterns.

Mechanistic studies of catalytic cycles are particularly important for reactions involving metal catalysts. For instance, in the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones, the proposed mechanism involves the initial formation of an intermediate through the reaction of 2-mercaptobenzamide with Br₂, which is generated in situ from the oxidation of KBr. nih.gov This intermediate then reacts further to form a disulfide, which is a key step in the catalytic cycle. nih.gov In another Cu(I)-catalyzed reaction, the mechanism is believed to involve the formation of an N-acyliminium ion, which is then trapped by an intramolecular S-H bond. nih.gov

| Investigative Technique | Information Gained | Application Example | Reference |

| Density Functional Theory (DFT) | Reaction energetics, transition state structures, molecular orbitals | Predicting reactivity of isothiazole derivatives | |

| NMR Spectroscopy | Structural confirmation of products and intermediates | Characterization of newly synthesized isothiazoles | |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Verification of product identity | |

| Isotopic Labeling Studies | Tracing the path of atoms through a reaction | Elucidating the formation of the N-S bond | N/A |

Novel Applications in Non-Biological Chemical Fields

While isothiazoles are well-known for their biological activity, their unique electronic and structural properties make them promising candidates for applications in various non-biological chemical fields. thieme-connect.comnih.gov

In materials science , the conjugated π-systems and electron-deficient nature of the isothiazole ring make it a valuable component for organic electronic materials. Derivatives of isothiazoles are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com

The ability of isothiazoles to act as ligands for metal complexes opens up possibilities in catalysis. thieme-connect.com Although this area is relatively unexplored, recent studies have shown that metal complexes of isothiazoles can be effective catalysts for organic reactions. thieme-connect.com For example, a novel nanocatalyst, AlFe₂O₄@SiO₂–SO₃H, which contains sulfonic acid groups, has shown promise in acid-catalyzed reactions like the A3 coupling reaction. nih.gov The porous structure of this nanocatalyst enhances its catalytic efficiency by facilitating reactant diffusion. nih.gov

Isothiazole derivatives are also being investigated for their use as corrosion inhibitors . Their ability to adsorb onto metal surfaces and form a protective layer can help prevent corrosion in various industrial applications. The presence of heteroatoms like nitrogen and sulfur in the isothiazole ring facilitates this adsorption process.

| Application Field | Key Property of Isothiazole | Potential Use | Reference |

| Materials Science | Conjugated π-system, electron-deficient ring | Organic electronic materials (e.g., OLEDs) | bldpharm.com |

| Catalysis | Ability to act as a ligand for metal complexes | Catalysts for organic synthesis | thieme-connect.comnih.gov |

| Corrosion Inhibition | Adsorption onto metal surfaces via heteroatoms | Protecting metals from corrosion | N/A |

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation offers significant advantages for the synthesis of isothiazol-3-amine (B1281631) hydrochloride and its derivatives, including improved reaction control, enhanced safety, and higher throughput. nih.govbeilstein-journals.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov The use of continuous flow reactors can also enable the safe handling of hazardous reagents and intermediates. nih.gov Multi-step syntheses of complex molecules, including active pharmaceutical ingredients, have been successfully demonstrated using flow chemistry setups. nih.govnih.gov For example, a multi-step flow procedure was developed for the synthesis of an oxazole (B20620) intermediate of O-methyl siphonazole, which involved in-line purification steps. uc.pt

Automation in synthesis, often coupled with flow chemistry, can further streamline the production process. beilstein-journals.org Automated systems can perform sequential reaction steps, purifications, and analyses, reducing manual labor and the potential for human error. nih.gov The development of open-source software and affordable hardware, such as the Raspberry Pi®, is making automated synthesis more accessible for research laboratories. beilstein-journals.org An automated multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been reported, achieving high yields in short reaction times without the need for isolating intermediates. nih.gov

The combination of flow chemistry and automation is particularly well-suited for the optimization of reaction conditions and the rapid generation of compound libraries for screening purposes. This integrated approach is expected to play a crucial role in the future development of novel isothiazole-based compounds.

| Technology | Advantages for Isothiazole Synthesis | Example Application | Reference |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Continuous synthesis of isothiazole intermediates | nih.govuc.pt |

| Automation | High-throughput synthesis, reduced manual labor, process optimization | Automated multi-step synthesis of functionalized thiazoles | beilstein-journals.orgnih.gov |

Q & A

Basic: What are standard synthetic routes for Isothiazol-3-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via heterocyclic ring closure using phosphorus pentoxide and amine hydrochlorides under high-temperature conditions (240°C). Key steps include:

- Amination : Reaction of saccharin derivatives with aliphatic amine hydrochlorides in the presence of phosphorus pentoxide .

- Purification : Recrystallization in ethanol or methanol to isolate the hydrochloride salt.

For optimization, use Design of Experiments (DoE) to test variables like temperature (180–250°C), stoichiometric ratios of amines, and reaction time. Kinetic analysis (e.g., HPLC monitoring) helps identify rate-limiting steps .

Advanced: How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) simulations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example:

- Nucleophilic attack : The amine group at position 3 shows high nucleophilicity in polar aprotic solvents (e.g., DMF), favoring SN2 mechanisms.

- Steric effects : Substituents on the isothiazole ring (e.g., methyl groups) reduce reactivity by 15–20% in simulated models .

Validate predictions with experimental kinetic studies (e.g., UV-Vis spectroscopy to track reaction progress) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (TLV: <0.1 mg/m³).

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill management : Neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can conflicting NMR and mass spectrometry data for this compound derivatives be resolved?

Answer:

Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR (VT-NMR) to identify equilibrium states (e.g., amine ↔ imine forms).

- Ionization artifacts : Compare ESI-MS and MALDI-TOF spectra to distinguish adducts (e.g., [M+H]⁺ vs. [M+Na]⁺).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Basic: What analytical methods are recommended for assessing purity and stability of this compound?

Answer:

- Purity :

- Stability :

Advanced: What mechanistic insights explain byproduct formation during this compound synthesis?

Answer:

Common byproducts include:

- Sulfonamide derivatives : Formed via over-oxidation of the isothiazole ring. Mitigate by controlling reaction atmosphere (N₂ purge to limit O₂ exposure) .

- Dimerization products : Observed at high concentrations (>0.5M). Reduce via dilution or addition of radical inhibitors (e.g., BHT) .

Use High-Resolution Mass Spectrometry (HRMS) and tandem MS/MS to characterize byproducts .

Basic: How should researchers design dose-response studies for this compound in biological assays?

Answer:

- Concentration range : Test 0.1–100 µM in triplicate (logarithmic spacing).

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., reference inhibitors).

- Endpoint selection : Use ATP-based viability assays (CellTiter-Glo) for cytotoxicity or fluorescence probes (e.g., Fluo-4 AM for calcium signaling) .

Advanced: What strategies improve the solubility of this compound in aqueous buffers for in vitro studies?

Answer:

- Co-solvents : Use 10–20% PEG-400 or cyclodextrin (5% w/v) to enhance solubility up to 5 mg/mL .

- pH adjustment : Solubility peaks at pH 4.5 (amine protonation). Avoid pH >7 to prevent precipitation.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release .

Basic: What are the key spectral signatures (IR, NMR) for confirming this compound structure?

Answer:

- IR : Strong absorption at 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), and 1150 cm⁻¹ (S-O) .

- ¹H NMR (D₂O): δ 7.2 ppm (s, 1H, H4), δ 3.1 ppm (s, 2H, NH₂), δ 2.5 ppm (s, 3H, CH₃ if substituted) .

Advanced: How do substituents on the isothiazole ring modulate the compound’s bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -NO₂ at C5): Increase antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but reduce solubility.

- Hydrophobic groups (e.g., -CF₃ at C4): Enhance blood-brain barrier penetration (logP increase by 0.8 units) .

Use QSAR models to predict substituent effects on target binding (e.g., docking scores vs. experimental IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro